molecular formula C8H5F3N2S B11769671 2-(Trifluoromethyl)benzo[d]thiazol-7-amine CAS No. 58460-22-3

2-(Trifluoromethyl)benzo[d]thiazol-7-amine

Cat. No.: B11769671
CAS No.: 58460-22-3
M. Wt: 218.20 g/mol
InChI Key: AYORGKIOKMNGHZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[d]thiazol-7-amine is a heterocyclic compound that contains a thiazole ring fused with a benzene ring and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzo[d]thiazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with trifluoroacetic anhydride, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzo[d]thiazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)benzo[d]thiazol-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazol-7-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)benzo[d]thiazol-7-amine is unique due to the presence of both the trifluoromethyl group and the amine group. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amine group provides additional sites for chemical modification and interaction with biological targets .

Properties

CAS No.

58460-22-3

Molecular Formula

C8H5F3N2S

Molecular Weight

218.20 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazol-7-amine

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h1-3H,12H2

InChI Key

AYORGKIOKMNGHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)C(F)(F)F)N

Origin of Product

United States

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